1H-1,3-benzimidazol-2-ylmethyl phenyl sulfide
Description
1H-1,3-Benzimidazol-2-ylmethyl phenyl sulfide is a benzimidazole derivative featuring a phenyl sulfide group attached via a methylene bridge to the 2-position of the benzimidazole core. This structural motif combines the aromatic benzimidazole system, known for its role in medicinal chemistry and material science, with a sulfur-containing substituent that may influence electronic properties and biological interactions .
Properties
IUPAC Name |
2-(phenylsulfanylmethyl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c1-2-6-11(7-3-1)17-10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXQKPNEYWTEHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1H-1,3-benzimidazol-2-ylmethyl phenyl sulfide can be synthesized through several methods. One common approach involves the reaction of 2-mercaptobenzimidazole with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1H-1,3-benzimidazol-2-ylmethyl phenyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl sulfide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding reduced forms of the compound.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives, including 1H-1,3-benzimidazol-2-ylmethyl phenyl sulfide, have been extensively studied for their antimicrobial properties. Recent studies have indicated that these compounds exhibit significant antibacterial and antifungal activities. For instance, compounds derived from benzimidazole have shown promising results against various Gram-positive and Gram-negative bacteria as well as fungi.
- Case Study : A study by Kathrotiya and Patel synthesized indole-based pyrido[1,2-a]benzimidazole derivatives that demonstrated notable antibacterial activity against Salmonella typhi with minimum inhibitory concentrations (MIC) ranging from 12.5 to 62.5 µg/ml . This suggests that similar derivatives of this compound could possess comparable antimicrobial efficacy.
Anticancer Activity
The anticancer potential of benzimidazole derivatives is another significant application area. Research has shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.
- Case Study : A recent investigation highlighted the effectiveness of a benzimidazole variant in suppressing tumor growth in mice models . The compound demonstrated cytotoxicity against glioblastoma cell lines with an IC50 value indicating significant potential for further development as an anticancer agent.
Anti-inflammatory Activity
Benzimidazole derivatives have also been reported to exhibit anti-inflammatory properties. These compounds can inhibit cyclooxygenase enzymes, which play a crucial role in inflammation.
- Case Study : Research by Rathore et al. revealed that certain benzimidazole derivatives showed promising anti-inflammatory effects compared to standard drugs like indomethacin . This positions this compound as a potential candidate for developing new anti-inflammatory therapies.
Antiulcer Activity
Several studies have documented the antiulcer properties of benzimidazole derivatives, particularly their ability to inhibit gastric acid secretion and protect against ulcer formation.
- Case Study : Compounds developed from benzimidazole frameworks demonstrated significant reductions in gastric ulcers in animal models when tested at varying doses . The mechanism often involves inhibition of the H+/K+-ATPase enzyme, making these compounds valuable in treating ulcer-related conditions.
Mechanism of Action
The mechanism of action of 1H-1,3-benzimidazol-2-ylmethyl phenyl sulfide varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. For example, its antimicrobial activity may involve disruption of cell membrane integrity or inhibition of essential enzymes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Benzimidazole Derivatives
Key Observations :
- Sulfide vs.
- Aryl Extensions : The phenylsulfanylmethyl group introduces steric bulk compared to simpler methylsulfanyl substituents (e.g., ), which may influence binding specificity .
- Dimeric Structures : ’s dimeric compound highlights the versatility of benzimidazole scaffolds in forming multi-targeted architectures .
Physicochemical Properties
- Solubility : The phenylsulfanylmethyl group may reduce aqueous solubility relative to smaller substituents (e.g., methylsulfanyl in ) .
Biological Activity
1H-1,3-benzimidazol-2-ylmethyl phenyl sulfide is a compound with significant biological activity, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on current research findings.
The molecular formula of this compound is C14H12N2S. Its structure features a benzimidazole ring, which is known for its pharmacological significance due to its ability to interact with various biological targets.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits notable antimicrobial and antifungal activities. In studies evaluating its efficacy against various pathogens:
- Minimum Inhibitory Concentration (MIC) values were determined against Staphylococcus aureus and Candida albicans. The compound demonstrated significant inhibition with MIC values around 8 μg/mL for bacteria and 64 μg/mL for fungi, indicating moderate to strong activity compared to standard antibiotics .
- A comparative analysis with other benzimidazole derivatives showed that modifications in the side chains can enhance biological activity. For instance, compounds with longer alkyl chains exhibited improved antimicrobial effects due to increased lipophilicity, which facilitates membrane permeation .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies:
- Cell Line Studies : The compound was tested against several cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer). Results indicated that it induces cytotoxicity with IC50 values ranging from 16.38 μM to 62.30 μM depending on the specific structural modifications of the benzimidazole moiety .
- Mechanism of Action : The mechanism underlying its anticancer effects involves apoptosis induction through mitochondrial pathways. Studies suggest that it disrupts mitochondrial membrane potential leading to the release of cytochrome c and subsequent activation of caspases .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways. For example, it interacts with topoisomerases and DNA polymerases, disrupting DNA replication processes .
- Membrane Interaction : Its sulfur-containing moiety enhances its ability to integrate into lipid membranes, potentially altering membrane dynamics and contributing to its antimicrobial properties .
Case Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
